molecular formula C21H18FN5O4S B2393249 N-(3,5-dimethoxyphenyl)-2-{[7-(3-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide CAS No. 1224015-91-1

N-(3,5-dimethoxyphenyl)-2-{[7-(3-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide

Cat. No.: B2393249
CAS No.: 1224015-91-1
M. Wt: 455.46
InChI Key: BICRUKFSGGYNKS-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-{[7-(3-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazolopyrazine core, which is known for its biological activity, making it a subject of study in medicinal chemistry and pharmacology.

Mechanism of Action

Target of Action

The primary targets of CHEMBL4569492 are currently under investigation. Identifying the compound’s primary targets is crucial as it provides insights into the potential therapeutic applications of the compound .

Biochemical Pathways

The specific biochemical pathways affected by CHEMBL4569492 are yet to be determined. Understanding these pathways and their downstream effects can shed light on the compound’s role in cellular processes and its potential impact on disease states .

Result of Action

The molecular and cellular effects of CHEMBL4569492’s action are still under investigation. These effects can provide valuable insights into the compound’s potential therapeutic benefits and side effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of CHEMBL4569492. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-{[7-(3-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Triazolopyrazine Core: This can be achieved through cyclization reactions involving appropriate hydrazine and diketone precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions, where a fluorophenyl group is introduced to the triazolopyrazine core.

    Attachment of the Dimethoxyphenyl Group: This can be done through coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

    Formation of the Sulfanylacetamide Linkage: This step involves the reaction of the intermediate compound with a suitable thiol and acylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-{[7-(3-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-{[7-(3-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethoxyphenyl)-2-[[7-(3-chlorophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide
  • N-(3,5-dimethoxyphenyl)-2-[[7-(3-bromophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide

Uniqueness

N-(3,5-dimethoxyphenyl)-2-{[7-(3-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[[7-(3-fluorophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O4S/c1-30-16-9-14(10-17(11-16)31-2)23-18(28)12-32-21-25-24-19-20(29)26(6-7-27(19)21)15-5-3-4-13(22)8-15/h3-11H,12H2,1-2H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICRUKFSGGYNKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC(=CC=C4)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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